molecular formula C19H21N3O B5433122 2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

Cat. No.: B5433122
M. Wt: 307.4 g/mol
InChI Key: NTQXAFHZDAIPKI-ZUZQRIQNSA-N
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Description

2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both aniline and acetamide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide typically involves the reaction of 2-methylaniline with 4-phenylbut-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening methods can also optimize the reaction conditions, ensuring that the process is both cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-methylanilino)benzoic acid
  • 2-(3-Chloro-2-methylanilino)benzoic acid

Uniqueness

Compared to similar compounds, 2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-15-8-6-7-11-18(15)20-14-19(23)22-21-16(2)12-13-17-9-4-3-5-10-17/h3-13,20H,14H2,1-2H3,(H,22,23)/b13-12+,21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQXAFHZDAIPKI-ZUZQRIQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(/C)\C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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